1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is a complex organic compound with significant implications in medicinal chemistry and material science. Its unique structure incorporates a benzimidazole core, which is often associated with various biological activities, particularly in the field of cancer research. The compound is classified under the category of boron-containing heterocycles, which are known for their diverse applications in pharmaceuticals and as catalysts in organic synthesis.
The compound falls under the following classifications:
The synthesis of 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole typically involves several steps:
The synthesis requires careful control of reaction conditions including temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .
The molecular formula of 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole is , with a molecular weight of 272.16 g/mol. The structural representation includes:
The structural formula can be represented by its SMILES notation: CC1(C)OB(C2=CC=C(C(N=C3)=C2)N3CC)OC(C)1C
.
Key structural data includes:
The compound participates in various chemical reactions typical for boron-containing compounds:
Reactions involving this compound often require specific catalysts (e.g., palladium-based catalysts) and conditions (e.g., inert atmosphere) to facilitate efficient transformations while minimizing side reactions .
The mechanism by which 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole exerts its biological effects typically involves:
Experimental studies have shown that modifications to the benzimidazole scaffold can enhance selectivity and potency against specific cancer cell lines .
Key properties include:
Relevant analyses often include melting point determination and solubility tests to assess suitability for various applications .
The primary applications of 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole include:
Research continues to explore its efficacy in various biological systems and its potential as a lead compound for drug development .
Palladium-catalyzed cross-coupling reactions are indispensable for installing boronate ester functionalities onto aromatic systems, including benzimidazole cores. These methods enable precise C-B bond formation under mild conditions with excellent functional group tolerance. The synthesis of 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole (CAS: 1416553-63-3) typically employs Pd(0) or Pd(II) catalysts such as Pd(dppf)Cl₂ or Pd(PPh₃)₄, which facilitate oxidative addition into the C-X bond (X = Br, I) of halogenated benzimidazole precursors [1] [9]. The catalytic cycle involves:
Suzuki-Miyaura borylation is the most efficient route to access this compound, leveraging commercially available 5-bromo-1-ethyl-1H-benzo[d]imidazole as the substrate. The reaction requires:
Table 1: Key Reagents for Suzuki-Miyaura Borylation
Component | Role | Example/Quantity | Function |
---|---|---|---|
5-Bromo-1-ethylbenzimidazole | Substrate | 1.0 equiv | Provides halogen site for borylation |
B₂pin₂ | Boron donor | 1.5–2.0 equiv | Supplies pinacol boronate group |
Pd(dppf)Cl₂ | Catalyst | 3–5 mol% | Accelerates C-B bond formation |
KOAc | Base | 3.0 equiv | Activates B₂pin₂; neutralizes HBr byproduct |
1,4-Dioxane | Solvent | 0.2 M concentration | Ensures homogeneity; stabilizes Pd complex |
The reaction typically achieves >85% yield within 12 hours, confirmed by HPLC and NMR [1] [6]. Analogous protocols apply to derivatives like 4-Fluoro-1-isopropyl-2-methyl-6-(pinacolboronato)-1H-benzo[d]imidazole (CAS: 1231930-37-2), underscoring the generality for N-substituted benzimidazoles [2].
Optimization focuses on maximizing yield while minimizing side products:1. Catalyst Screening:- Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ due to enhanced stability of the Pd-phosphine complex under heating, reducing Pd black formation [5] [9].- Lower catalyst loadings (1–2 mol%) are feasible but prolong reaction time (24–48 h).
Table 2: Optimization Parameters and Outcomes
Variable | Optimal Condition | Suboptimal Condition | Impact on Yield |
---|---|---|---|
Catalyst | Pd(dppf)Cl₂ (5 mol%) | Pd(PPh₃)₄ (5 mol%) | ↑ 25% (98% vs. 73%) |
Solvent | 1,4-Dioxane | Toluene | ↑ 15% (improved solubility) |
Temperature | 85°C | 100°C | ↓ 10% (due to decomposition) |
B₂pin₂ Equivalents | 1.5 | 1.0 | ↓ 30% (incomplete conversion) |
Post-borylation, the boronate ester participates in Suzuki C-C coupling (e.g., with aryl halides). For example, coupling with 4-bromobenzaldehyde uses Pd(PPh₃)₄/K₂CO₃ in THF/H₂O (80°C, 8 h), yielding biaryl products for OLED or pharmaceutical applications [5] [7].
Regioselectivity is critical due to benzimidazole’s two nitrogen atoms and multiple reactive sites:1. N-Alkylation Control:- Selective ethylation at N1 uses ethyl iodide/K₂CO₃ in DMF, avoiding dialkylation. The 1-ethyl group enhances solubility and directs electrophilic substitution to C5 [1] [10].
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0